COX-1/COX-2 Inhibitory Profile: Primary Amide Scaffold Eliminates Cyclooxygenase Activity Relative to Sulindac Sulfide
The target compound, as a primary amide, lacks the free carboxylate moiety demonstrated to be essential for COX-1 and COX-2 binding in the sulindac series. In a definitive head-to-head study by Piazza et al. (2009), the tertiary amide derivative SSA (N,N-dimethylethyl substitution) showed complete loss of COX-1 inhibition (IC₅₀ >300 μM) and only weak residual COX-2 inhibition (IC₅₀ = 164.5 μM), compared to sulindac sulfide (SS) which potently inhibited COX-1 (IC₅₀ = 1.8 μM) and COX-2 (IC₅₀ = 6.3 μM) [1]. For the primary amide, COX inhibition is expected to be similarly abolished or further reduced. This contrasts sharply with the carboxylic acid analog (CAS 32004-66-3), which retains the carboxylate pharmacophore and is described as a sulindac impurity with NSAID character .
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted COX-1 IC₅₀ >300 μM; COX-2 IC₅₀ >150 μM (inferred from amide SAR) |
| Comparator Or Baseline | Sulindac sulfide (SS): COX-1 IC₅₀ = 1.8 μM, COX-2 IC₅₀ = 6.3 μM; SSA (tertiary amide): COX-1 IC₅₀ >300 μM, COX-2 IC₅₀ = 164.5 μM; Carboxylic acid analog (CAS 32004-66-3): retains COX-inhibitory NSAID character |
| Quantified Difference | >166-fold reduction in COX-1 inhibition and >26-fold reduction in COX-2 inhibition vs. SS (based on SSA as conservative proxy for primary amide) |
| Conditions | Recombinant COX-1 and COX-2 enzyme inhibition assays; Piazza et al., Cancer Prev Res, 2009, Table 1 |
Why This Matters
For researchers requiring a COX-silent indenyl scaffold as a negative control or as a starting point for designing COX-independent antineoplastic agents, the primary amide provides a cleaner baseline than the carboxylic acid or sulfoxide-bearing analogs.
- [1] Piazza GA, Keeton AB, Tinsley HN, et al. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity. Cancer Prev Res. 2009;2(6):572-580. Table 1: COX-1 IC₅₀ (μmol/L): SS = 1.8, SSA >300, Sulindac sulfoxide >300, Sulindac sulfone >300; COX-2 IC₅₀ (μmol/L): SS = 6.3, SSA = 164.5. View Source
